molecular formula C15H17N3OS B4518424 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B4518424
M. Wt: 287.4 g/mol
InChI Key: CNJUGFKGEGXMEP-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclobutyl group attached to the thiadiazole ring and a phenylpropanamide moiety.

Scientific Research Applications

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds. Biology: It may serve as a probe or ligand in biochemical studies, particularly those involving sulfur and nitrogen-containing heterocycles. Medicine: Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides or cyclobutyl alcohols in the presence of suitable catalysts.

    Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the thiadiazole derivative with a phenylpropanamide precursor through amide bond formation, typically using coupling reagents like carbodiimides or acyl chlorides.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and the amide group are likely key functional groups involved in these interactions, potentially affecting pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

  • N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide
  • (5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine
  • N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness: N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is unique due to the presence of both a cyclobutyl group and a phenylpropanamide moiety, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-13(10-9-11-5-2-1-3-6-11)16-15-18-17-14(20-15)12-7-4-8-12/h1-3,5-6,12H,4,7-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJUGFKGEGXMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 3
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

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